2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one
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Overview
Description
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one is a complex organic compound that features a pyrazole ring fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one typically involves the formation of the pyrazole ring followed by its fusion with the chromenone structure. The pyrazole ring can be synthesized using ethyl 2-(ethoxymethylene)-3-oxobutanoate and methylhydrazine . The chromenone structure is then introduced through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromenone structure to a dihydrochromenone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone: A key intermediate in the synthesis of zolazepam.
2-(1,3-dimethyl-1H-pyrazol-4-yl)-quinoline-4-: Another pyrazole derivative with distinct chemical properties.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one stands out due to its unique combination of a pyrazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-6-ethoxy-3-hydroxychromen-4-one |
InChI |
InChI=1S/C16H16N2O4/c1-4-21-10-5-6-13-11(7-10)14(19)15(20)16(22-13)12-8-18(3)17-9(12)2/h5-8,20H,4H2,1-3H3 |
InChI Key |
QVLYHVODZDERHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CN(N=C3C)C |
Origin of Product |
United States |
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